molecular formula C25H27NO5 B5560253 4-(4-hydroxyphenyl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione CAS No. 879047-75-3

4-(4-hydroxyphenyl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5560253
CAS RN: 879047-75-3
M. Wt: 421.5 g/mol
InChI Key: LKLJAPZEVIUZPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinedione derivatives involves several key steps, including the formation of the quinoline ring system and the introduction of substituents at specific positions to achieve the desired chemical structure. Techniques such as cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution are commonly employed. While the specific synthetic route for this compound is not detailed in the available literature, similar compounds have been synthesized through approaches that involve constructing the quinoline core followed by functionalization at various positions (Chien‐Ting Chen et al., 2011; T. Shahani et al., 2010).

Molecular Structure Analysis

The molecular structure of quinolinediones is characterized by a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of hydroxy, methoxy, and isopropoxy substituents in the compound contributes to its unique chemical behavior and potential interactions. X-ray crystallography and computational modeling are common methods used to analyze the structure and confirm the geometry of such molecules (T. Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions, due to the reactive sites on the quinoline ring and the presence of functional groups. Their chemical properties are influenced by the nature and position of substituents, which can affect their reactivity, stability, and interactions with other molecules. Studies on similar compounds have shown that modifications at specific positions can significantly alter their chemical behavior (S. Nomura et al., 2004; E. A. Al-Taifi et al., 2016).

Scientific Research Applications

Electrochemical Behavior

A study by Bautista-Martínez et al. (2004) explored the electrochemical behavior of quinones similar to the compound . They found that quinones with hydroxy groups are reduced more easily compared to their methylated derivatives, indicating potential applications in electrochemical processes (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Anticancer Activity

Chen et al. (2011) synthesized and evaluated quinolin-4-one analogs, related to the compound in focus, for their anticancer activity. They discovered that certain analogs showed selective and potent inhibitory activity against specific cancer cells, highlighting the potential of these compounds in anticancer research (Chen et al., 2011).

Corrosion Inhibition

Erdoğan et al. (2017) conducted a computational study on quinoline derivatives as corrosion inhibitors. They found that certain quinoline derivatives, which are structurally related to the compound , exhibit effective corrosion inhibition properties, suggesting potential applications in materials science (Erdoğan et al., 2017).

Diuretic Properties

Shishkina et al. (2018) identified polymorphic modifications of a quinoline carboxamide with strong diuretic properties. This implies that similar compounds, including the one being discussed, could be explored for their potential use in treating conditions like hypertension (Shishkina et al., 2018).

Green Corrosion Inhibitors

Singh et al. (2016) analyzed the effect of quinoline derivatives as corrosion inhibitors, which again highlights the potential application of the compound in focus in reducing corrosion, especially in eco-friendly methods (Singh, Srivastava, & Quraishi, 2016).

properties

IUPAC Name

4-(4-hydroxyphenyl)-7-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-14(2)31-22-9-6-16(12-23(22)30-3)17-10-20-25(21(28)11-17)19(13-24(29)26-20)15-4-7-18(27)8-5-15/h4-9,12,14,17,19,27H,10-11,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLJAPZEVIUZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)O)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111907
Record name 4,6,7,8-Tetrahydro-4-(4-hydroxyphenyl)-7-[3-methoxy-4-(1-methylethoxy)phenyl]-2,5(1H,3H)-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

CAS RN

879047-75-3
Record name 4,6,7,8-Tetrahydro-4-(4-hydroxyphenyl)-7-[3-methoxy-4-(1-methylethoxy)phenyl]-2,5(1H,3H)-quinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879047-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,7,8-Tetrahydro-4-(4-hydroxyphenyl)-7-[3-methoxy-4-(1-methylethoxy)phenyl]-2,5(1H,3H)-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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